molecular formula C21H22O3 B4894356 2-[4-(3-methoxyphenoxy)butoxy]naphthalene

2-[4-(3-methoxyphenoxy)butoxy]naphthalene

Cat. No.: B4894356
M. Wt: 322.4 g/mol
InChI Key: OOXWXIRXEBSPEY-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenoxy)butoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a butoxy group, which is further substituted with a 3-methoxyphenoxy group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenoxy)butoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-[4-(3-methoxyphenoxy)butoxy]naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenoxy)butoxy]naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

2-[4-(3-methoxyphenoxy)butoxy]naphthalene can be compared with other naphthalene derivatives, such as:

    2-[4-(3-hydroxyphenoxy)butoxy]naphthalene: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[4-(3-chlorophenoxy)butoxy]naphthalene: Similar structure but with a chloro group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(3-methoxyphenoxy)butoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-22-19-9-6-10-20(16-19)23-13-4-5-14-24-21-12-11-17-7-2-3-8-18(17)15-21/h2-3,6-12,15-16H,4-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXWXIRXEBSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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